molecular formula C11H10N2O B3056007 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- CAS No. 68282-55-3

1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-

Cat. No. B3056007
CAS RN: 68282-55-3
M. Wt: 186.21 g/mol
InChI Key: ZKPDACHGKIGSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is a valuable chemical compound with diverse applications in organic synthesis, pharmaceuticals, and materials science . It is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol .


Synthesis Analysis

In organic synthesis, “1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules . One synthesis method involves reductive amination with the amine in the presence of sodium borohydride to form secondary amines .


Molecular Structure Analysis

The molecular formula of “1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is C4H4N2O . Its average mass is 96.087 Da and its monoisotopic mass is 96.032364 Da .


Chemical Reactions Analysis

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .


Physical And Chemical Properties Analysis

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is a white to light yellow solid . It has a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation .

Safety and Hazards

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” may cause skin irritation, serious eye irritation, and respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .

Future Directions

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” has wide-ranging applications in the pharmaceutical and agrochemical industries, while also possessing significant biological activities . Its unique structure and properties have found extensive use in organic synthesis, pharmaceuticals, and materials science . Future research may focus on exploring its potential applications in these and other fields.

Mechanism of Action

Mode of Action

It’s known that 4-imidazolecarboxaldehyde, a related compound, undergoes reductive amination with an amine in the presence of sodium borohydride to form secondary amines . This suggests that 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- may interact with its targets in a similar manner.

properties

IUPAC Name

2-benzyl-1H-imidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-10-7-12-11(13-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDACHGKIGSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457207
Record name 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68282-55-3
Record name 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Reactant of Route 3
Reactant of Route 3
1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Reactant of Route 5
Reactant of Route 5
1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Reactant of Route 6
1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.